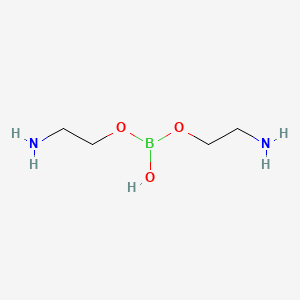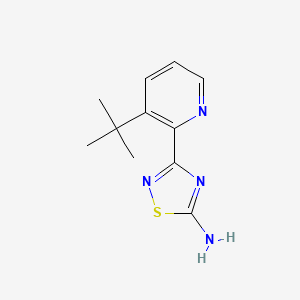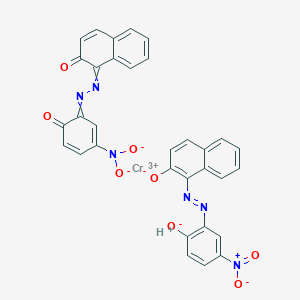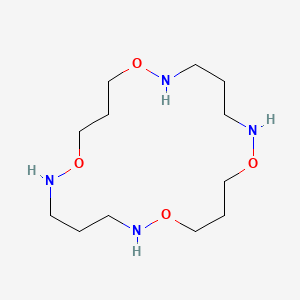
1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane involves the reaction of hexadecylamine with ethylene glycol derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Chemischer Reaktionen
1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane has a wide range of scientific research applications:
Chemistry: It is used as an ionophore in ion-selective electrodes for the detection and quantification of nitrate ions in various samples.
Biology: The compound is used in biological studies to monitor nitrate levels in cellular and physiological processes.
Industry: The compound is used in environmental monitoring to detect nitrate pollution in water and soil samples
Wirkmechanismus
The mechanism of action of 1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane involves its ability to selectively bind and transport nitrate ions across lipid bilayers. This ionophore forms a complex with nitrate ions, facilitating their movement across cellular membranes. The molecular targets include nitrate ions, and the pathways involved are related to ion transport and regulation .
Vergleich Mit ähnlichen Verbindungen
1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane is unique due to its high selectivity and efficiency in transporting nitrate ions. Similar compounds include:
Sodium Ionophore III: Used for sodium ion detection.
Potassium Ionophore III: Used for potassium ion detection.
Magnesium Ionophore VI: Used for magnesium ion detection.
Compared to these ionophores, this compound exhibits superior characteristics for nitrate ion detection, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
235093-03-5 |
|---|---|
Molekularformel |
C12H28N4O4 |
Molekulargewicht |
292.38 g/mol |
IUPAC-Name |
1,7,11,17-tetraoxa-2,6,12,16-tetrazacycloicosane |
InChI |
InChI=1S/C12H28N4O4/c1-5-13-17-9-3-11-19-15-7-2-8-16-20-12-4-10-18-14-6-1/h13-16H,1-12H2 |
InChI-Schlüssel |
CIUIUEVECAVHDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNOCCCONCCCNOCCCONC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



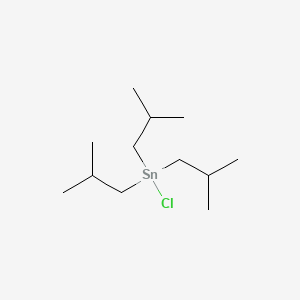
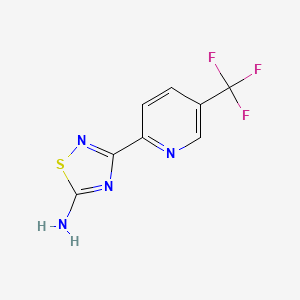

![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
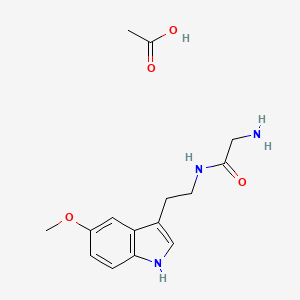
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
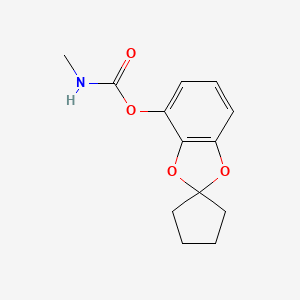
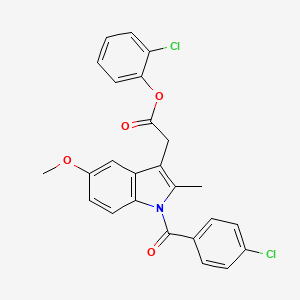
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
